Enhanced Lipophilicity (ClogP) vs. Non-Fluorinated Pyridine Ethers
The introduction of the 1,1,2,2-tetrafluoroethoxy group significantly increases the lipophilicity of the pyridine core compared to non-fluorinated alkoxy analogs. This is a key determinant for membrane permeability in both pharmaceutical and agrochemical applications [1]. While experimental logP values for this specific compound are not widely published, calculated values (ClogP) demonstrate this trend. For comparison, 2-fluoro-5-methoxypyridine has a ClogP of 1.15, whereas 2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has a calculated ClogP of 2.52 [2]. This increase of 1.37 log units corresponds to a roughly 23-fold increase in partition coefficient.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | ClogP = 2.52 |
| Comparator Or Baseline | 2-Fluoro-5-methoxypyridine (ClogP = 1.15) |
| Quantified Difference | Δ ClogP = +1.37 |
| Conditions | Calculated using ChemAxon/ACD/Labs software; in silico prediction |
Why This Matters
Higher lipophilicity is a primary driver for compound procurement when designing molecules intended to cross biological membranes, as it directly correlates with improved bioavailability and target-site penetration.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
- [2] ChemAxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Calculated Properties for 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine and 2-Fluoro-5-methoxypyridine. View Source
